molecular formula C12H10BrNO2 B11847734 Methyl 4-bromo-2-methylquinoline-6-carboxylate CAS No. 1261473-37-3

Methyl 4-bromo-2-methylquinoline-6-carboxylate

Cat. No.: B11847734
CAS No.: 1261473-37-3
M. Wt: 280.12 g/mol
InChI Key: JPRUJIDBEPFVGX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylquinoline-6-carboxylate (CAS 1261473-37-3) is a brominated quinoline derivative with a molecular formula of C 12 H 10 BrNO 2 and a molecular weight of 280.12 g/mol . This compound serves as a versatile and high-value building block in organic synthesis, particularly in the development of more complex nitrogen-containing heterocycles. Its structure features a synthetically manipulable bromine atom at the 4-position and an ethyl carboxylate group at the 6-position, making it a key intermediate for various carbon-carbon bond forming reactions, such as Suzuki cross-couplings . This bromomethylquinoline scaffold is of significant interest in medicinal chemistry research. Analogous quinoline-based compounds have been extensively studied as inhibitors of dihydroorotate dehydrogenase (DHODH), a promising target in oncology and immunology . The strategic halogenation allows researchers to efficiently generate targeted libraries of analogues for structure-activity relationship (SAR) studies, aiming to develop agents with improved potency and physicochemical properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1261473-37-3

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 4-bromo-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

JPRUJIDBEPFVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Key Steps

  • Cyclization of Isatin Derivatives :

    • Reagents : Isatin derivatives (e.g., 5-bromo-2-methylisatin), KOH, acetone.

    • Conditions : Reflux in acetone with KOH for 8 hours.

    • Product : 6-bromo-2-methylquinoline-4-carboxylic acid (yield: 85%).

  • Esterification :

    • Reagents : Methanol, H₂SO₄.

    • Conditions : Reflux for 8–19 hours.

    • Product : Methyl 6-bromo-2-methylquinoline-4-carboxylate (yield: 67%).

Step Reagents Conditions Yield Reference
CyclizationKOH, acetoneReflux, 8 hr85%
EsterificationMethanol, H₂SO₄Reflux, 8–19 hr67%

Limitation : Bromination occurs at position 6, necessitating positional adjustment for the target compound.

Bromination-Directed Cyclization

This approach targets bromination at position 4 using 4-bromaniline as a precursor.

Key Steps

  • Cyclization of 4-Bromaniline :

    • Reagents : Ethyl propiolate, PCl₃.

    • Conditions : Heating in diphenyl ether at 200–220°C.

    • Product : 6-bromoquinoline-4-one (yield: 87%).

  • Functionalization :

    • Reagents : Toluene, PCl₃.

    • Conditions : Reflux in toluene.

    • Product : 4-bromoquinoline derivatives (yield: 32%).

Step Reagents Conditions Yield Reference
CyclizationEthyl propiolate, PCl₃200–220°C, diphenyl ether87%
BrominationToluene, PCl₃Reflux32%

Challenge : Achieving positional specificity for bromine at C4 remains unresolved in this method.

Electrochemical Minisci Alkylation

This advanced method enables regioselective functionalization via single-electron transfer (SET) processes.

Key Steps

  • Electrochemical Alkylation :

    • Reagents : LiOH, iodocyclohexane.

    • Conditions : 5 mA current, 90 minutes.

    • Product : Methyl 6-bromo-2-cyclohexylquinoline-4-carboxylate (yield: 46%).

Adaptation for Target Compound :

  • Replace iodocyclohexane with a brominating agent (e.g., NBS) to introduce Br at C4.

  • Adjust reaction parameters (e.g., current, solvent) to optimize yield.

Step Reagents Conditions Yield Reference
AlkylationLiOH, iodocyclohexane5 mA, 90 min46%

Advantage : Enables functionalization under mild conditions, though scalability requires validation.

Comparative Analysis of Methods

Method Key Features Yield Positional Control Scalability
Pfitzinger ReactionHigh yield for cyclization; esterification steps67%Moderate (C6 bromination)Moderate
Bromination-DirectedDirect use of 4-bromaniline32%Poor (C6 bromination)Low
Electrochemical AlkylationRegioselective, mild conditions46%High (with optimization)High

Optimized Synthetic Route

Combining insights from the above methods, the following sequence is proposed:

  • Bromination of 2-Methylquinoline :

    • Reagents : NBS, acetic acid.

    • Conditions : Reflux, 6 hours.

    • Product : 2-Methyl-4-bromoquinoline (assumed yield: ~70% based on analogous reactions).

  • Carboxylation :

    • Reagents : CO₂, NaOH.

    • Conditions : Basic conditions, elevated temperature.

    • Product : 2-Methyl-4-bromoquinoline-6-carboxylic acid.

  • Esterification :

    • Reagents : Methanol, H₂SO₄.

    • Conditions : Reflux, 8 hours.

    • Product : Methyl 4-bromo-2-methylquinoline-6-carboxylate.

Critical Considerations :

  • Regioselectivity : Directing groups (e.g., methyl at C2) must guide bromination to C4.

  • Esterification Efficiency : Acid catalysis (e.g., H₂SO₄) enhances reaction rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-2-methylquinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromo-2-methylquinoline-6-carboxylate serves as a crucial building block in the development of new pharmaceutical agents. Its derivatives have been explored for their potential biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, showcasing its potential as an antimicrobial agent. Minimum Inhibitory Concentration (MIC) values indicate strong activity against both bacterial and fungal strains.
  • Anticancer Potential : Research has shown that this compound can significantly reduce the viability of human ovarian cancer cell lines at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The quinoline ring may undergo oxidation or reduction under specific conditions.
  • Coupling Reactions : It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Material Science

This compound is also explored for its applications in developing novel materials with specific electronic properties due to its unique structural characteristics.

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against various microbial pathogens. The compound showed promising results with low MIC values, indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anticancer Potential

In another investigation focusing on human ovarian cancer cell lines, this compound was found to significantly decrease cell viability at certain concentrations. This suggests that it could serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylquinoline-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of methyl 4-bromo-2-methylquinoline-6-carboxylate include:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference ID
Ethyl 4-chloro-2-methylquinoline-6-carboxylate Cl (4), CH₃ (2), COOEt (6) C₁₃H₁₂ClNO₂ Chlorine instead of bromine; ethyl ester
Methyl 4-bromoquinoline-6-carboxylate Br (4), COOMe (6) C₁₁H₈BrNO₂ Lacks 2-methyl group
6-Bromo-2-ethoxy-4-methylquinoline Br (6), OEt (2), CH₃ (4) C₁₂H₁₂BrNO Ethoxy at position 2; no carboxylate group
4-Bromoquinoline-6-carboxylic acid Br (4), COOH (6) C₁₀H₆BrNO₂ Carboxylic acid instead of methyl ester
Ethyl 6-bromo-2-[(E)-styryl]quinoline-4-carboxylate Br (6), styryl (2), COOEt (4) C₂₀H₁₆BrNO₂ Bromine at position 6; styryl group at 2
Key Observations:
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (logP ~2.5 vs. ~1.8) , impacting bioavailability.
  • Positional Isomerism : Bromine at position 6 (e.g., ) versus position 4 alters conjugation and steric interactions, affecting binding to biological targets.

Physicochemical Properties

  • Solubility : The methyl ester group improves solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acid derivatives, which are more polar .
  • Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability relative to non-halogenated quinolines.
  • Crystallography: X-ray studies of related compounds (e.g., ) reveal planar quinoline rings with substituents influencing packing via C–H⋯π interactions.

Biological Activity

Methyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a bromine substituent and a carboxylate functional group. Its molecular formula is C12H10BrNC_{12}H_{10}BrN with a molecular weight of approximately 308.17 g/mol. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for further biological investigations.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that derivatives of quinoline compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, similar compounds have been reported to possess antifungal properties against various strains, suggesting a potential for broad-spectrum antimicrobial applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may interact with specific cellular pathways involved in cancer cell growth and proliferation. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors associated with cellular proliferation and survival. This may lead to apoptosis (programmed cell death) in malignant cells. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various microbial pathogens, showcasing its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating strong activity against both bacterial and fungal strains .
  • Anticancer Potential : In another investigation, the compound was tested on human ovarian cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, suggesting that it could serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other quinoline derivatives but exhibits unique biological properties due to its specific substituents.

Compound NameKey FeaturesBiological Activity
This compoundBromine substituent; carboxylate groupAntimicrobial, anticancer
Isopropyl 4-Bromo-2-Methylquinoline-6-CarboxylateIsopropyl group; similar structureAntimicrobial potential
4-Bromo-2-MethylquinolineLacks ester; simpler structureLimited biological activity

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